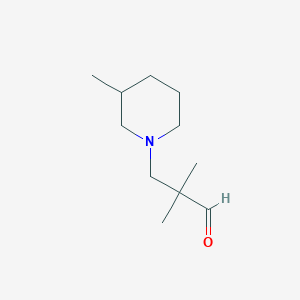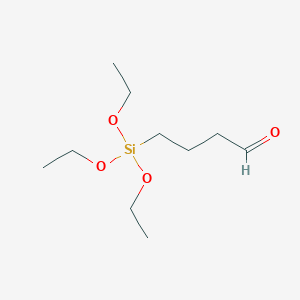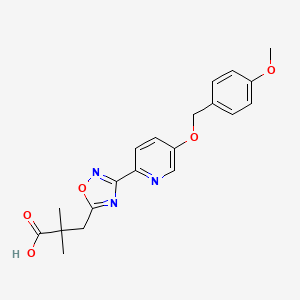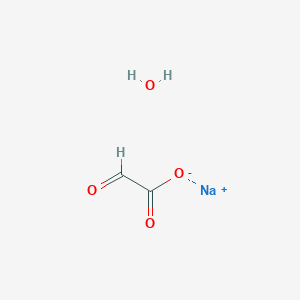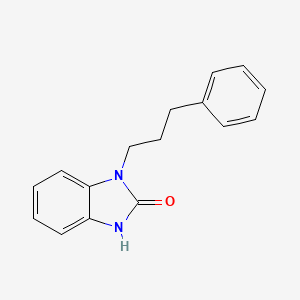
4-bromo-N,N-dipropylbenzenesulfonamide
Übersicht
Beschreibung
4-Bromo-N,N-dipropylbenzenesulfonamide is a chemical compound with the molecular formula C12H18BrNO2S . It has a molecular weight of 320.25 .
Molecular Structure Analysis
The molecular structure of 4-bromo-N,N-dipropylbenzenesulfonamide consists of a benzene ring substituted with a bromine atom and a sulfonamide group that is further substituted with two propyl groups .Physical And Chemical Properties Analysis
4-Bromo-N,N-dipropylbenzenesulfonamide has a predicted density of 1.350±0.06 g/cm3 . Its boiling point is predicted to be 383.8±44.0 °C . The melting point is reported to be between 55-55.7 °C .Wissenschaftliche Forschungsanwendungen
HIV-1 Infection Prevention
Research has indicated that derivatives of benzenesulfonamide, including compounds like 4-bromo-N,N-dipropylbenzenesulfonamide, have potential applications in the prevention of human HIV-1 infection. These compounds act as small molecular antagonists targeting specific receptors, showing promise for drug development in this field (Cheng De-ju, 2015).
Photodynamic Therapy for Cancer Treatment
Another significant application of benzenesulfonamide derivatives is in photodynamic therapy for cancer treatment. Studies have shown that these compounds, particularly zinc phthalocyanine substituted with benzenesulfonamide derivative groups, exhibit high singlet oxygen quantum yields. This property makes them suitable as Type II photosensitizers in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Analytical Applications in Oxidizing Titration
Derivatives of benzenesulfonamide, such as sodium N-bromo-p-nitrobenzenesulfonamide, are utilized as oxidizing titrants in analytical chemistry. These compounds offer simple, rapid, and accurate methods for the direct titration of various substances including ascorbic acid, glutathione, and sulfite (N. Gowda, N. Trieff, V. Ramanujam, T. Malinski, K. Kadish, D. Mahadevappa, 1983).
Herbicidal Properties
Certain sulfonamide compounds, such as oryzalin (4-dipropylamino-3,5-dinitrobenzenesulfonamide), demonstrate herbicidal properties. These compounds can be used in agriculture to control unwanted vegetation. The crystal structure and physical properties of these compounds have been extensively studied (Gihaeng Kang, Jineun Kim, Youngeun Jeon, Tae Ho Kim, 2015).
Synthesis of Pharmaceutical Intermediates
Benzenesulfonamide derivatives, including 4-bromo-N,N-dipropylbenzenesulfonamide, are used in the synthesis of various pharmaceutical intermediates. Their reactivity and functional groups make them suitable for creating a wide range of chemical compounds used in drug development (P. Anbarasan, H. Neumann, M. Beller, 2011).
Enzyme Inhibition and In Silico Studies
These compounds are also studied for their enzyme inhibition potential. Research on new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides has shown that they can inhibit enzymes like acetylcholinesterase and α-glucosidase, which is significant in the context of treating diseases like Alzheimer's and diabetes (N. Riaz, 2020).
Anticholinesterase and Antioxidant Activities
Some benzenesulfonamide derivatives have been evaluated for their anticholinesterase and antioxidant activities. These properties are important in the development of treatments for neurodegenerative disorders and for mitigating oxidative stress-related damage (M. Mphahlele, S. Gildenhuys, S. Zamisa, 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-N,N-dipropylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZALRHJCZCYRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N,N-dipropylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(4-Bromophenyl)ethoxy]acetic acid](/img/structure/B3167126.png)
![4-Quinazolineacetic acid, 8-fluoro-1,2,3,4-tetrahydro-3-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxo-, methyl ester](/img/structure/B3167131.png)

![2-chloro-N-cyclohexyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B3167142.png)
![2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine](/img/structure/B3167159.png)
